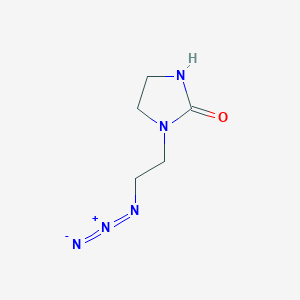![molecular formula C10H15NO3 B1464500 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid CAS No. 1248219-75-1](/img/structure/B1464500.png)
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid
Descripción general
Descripción
2-Azabicyclo[2.2.1]heptanes are a class of compounds that have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .
Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.2.1]heptanes is characterized by a seven-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-azabicyclo[2.2.1]heptanes can vary depending on the specific compound. For example, 2-Azabicyclo[2.2.1]heptane has a molecular weight of 97.16 .
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid: is a compound that can be used in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the development of molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their role as inhibitors of rho-associated protein kinase, which is implicated in several diseases, including cancer, cardiovascular diseases, and neurological disorders .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its bicyclic structure is particularly useful in constructing compounds with high stereochemical purity, which is essential for the activity of many drugs. It can be used to introduce bicyclic frameworks into target molecules, which is a common requirement in the synthesis of natural products and active pharmaceutical ingredients .
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQUXIZTUCZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)




![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)




![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)

